5-Chloro-2-fluoropyridin-4-ol basic properties
5-Chloro-2-fluoropyridin-4-ol basic properties
Technical Monograph: 5-Chloro-2-fluoropyridin-4-ol
CAS: 1033202-39-3 | Formula: C
Executive Summary
5-Chloro-2-fluoropyridin-4-ol represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1] Its utility stems from its orthogonal reactivity profile : the C2-fluorine offers rapid nucleophilic aromatic substitution (
Part 1: Physicochemical Profile & Tautomerism[1]
The Tautomeric Equilibrium
Unlike simple phenols, 5-chloro-2-fluoropyridin-4-ol exists in a tautomeric equilibrium between the 4-hydroxypyridine (lactim) and 4-pyridone (lactam) forms.[1] In solution, this equilibrium is solvent-dependent but strongly favors the pyridone form in polar solvents (DMSO, MeOH, Water) due to the stabilization of the dipolar resonance structure.
-
Implication for Synthesis: The presence of the NH moiety in the pyridone form means that alkylation conditions can lead to mixtures of O-alkylation (ether formation) and N-alkylation.[1] The electron-withdrawing effects of the 2-fluoro and 5-chloro substituents generally increase the acidity of the N-H bond compared to unsubstituted 4-pyridone.
Core Properties Table
| Property | Value / Description | Context |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere.[1][2] |
| Predicted pKa (OH/NH) | ~6.5 - 7.5 (Acidic) | Significantly more acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and inductive effects of F/Cl.[1] |
| LogP (Predicted) | ~1.2 | Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).[1] |
| Solubility | DMSO (>50 mg/mL), MeOH, DMF | Poor water solubility at neutral pH; soluble in aqueous base (forming the phenolate/pyridonate anion).[1] |
| H-Bond Donors/Acceptors | 1 HBD / 3 HBA | The fluorine atom acts as a weak H-bond acceptor.[1] |
Part 2: Reactivity Landscape & Logic
The molecule presents three distinct sites for diversification.[1][3] Understanding the electronic bias of the ring is crucial for regioselectivity.
Reactivity Map (Graphviz Visualization)
Figure 1: Orthogonal reactivity map showing the three distinct vectors for chemical modification. The C2-Fluorine is the most electrophilic site.
Mechanistic Insights
-
C2-Fluorine (
): The position ortho to the pyridine nitrogen is highly activated.[1] The electronegativity of the fluorine atom further lowers the LUMO energy at C2, making it susceptible to attack by amines, thiols, and alkoxides.-
Selectivity: Substitution occurs exclusively at C2 over C5 (chlorine) because the Meisenheimer intermediate formed by attack at C2 is stabilized by the adjacent ring nitrogen.[1]
-
-
C5-Chlorine (Cross-Coupling): The C-Cl bond is relatively inert to
under conditions used to displace the C2-F. However, it is an excellent partner for Palladium-catalyzed reactions.[1]-
Sequence: It is generally recommended to perform
at C2 before Suzuki coupling at C5 to avoid potential catalyst poisoning or side reactions involving the reactive fluorine.[1]
-
-
C4-Hydroxyl: This group can be alkylated to form ethers.[1] To favor O-alkylation over N-alkylation, "hard" electrophiles (e.g., alkyl halides) and silver salts (
) or non-polar solvents are often employed.[1] Alternatively, converting the OH to a triflate ( ) or chloride ( ) allows for a second or cross-coupling at the C4 position.
Part 3: Experimental Protocols
Protocol A: Regioselective at C2 (Amination)
Objective: Displacement of the C2-Fluorine with a primary amine while retaining the C5-Cl and C4-OH.[1]
Reagents:
-
5-Chloro-2-fluoropyridin-4-ol (1.0 equiv)[1]
-
Primary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]
Step-by-Step:
-
Dissolution: Dissolve 5-Chloro-2-fluoropyridin-4-ol in NMP (0.2 M concentration) in a sealed tube or microwave vial.
-
Addition: Add DIPEA followed by the amine.
-
Reaction: Heat the mixture to 80–100 °C . Monitor by LCMS.[1]
-
Workup: Dilute with water and adjust pH to ~5-6 with dilute HCl (to precipitate the product if it's the neutral pyridinol form) or extract with Ethyl Acetate.
-
Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient).[1]
Protocol B: Conversion to 4,5-Dichloro-2-fluoropyridine
Objective: Activation of the C4-OH to a leaving group (Cl) for subsequent substitution.[1]
Reagents:
-
5-Chloro-2-fluoropyridin-4-ol (1.0 equiv)[1]
-
Phosphorus Oxychloride (
) (5.0 equiv - acts as solvent/reagent)[1]
Step-by-Step:
-
Setup: Place the starting material in a round-bottom flask under Nitrogen.
-
Addition: Carefully add
(exothermic). Add catalytic DMF.[1] -
Reflux: Heat to reflux (approx. 105 °C) for 3 hours.
-
Quench (Critical Safety): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Caution:
hydrolysis releases HCl gas and heat.[1] -
Extraction: Neutralize with saturated
and extract with Dichloromethane. -
Result: The product, 4,5-dichloro-2-fluoropyridine, is a potent electrophile at both C2 and C4.[1]
Part 4: Drug Discovery Applications
Scaffold Hopping & Bioisosterism
This scaffold is frequently used to replace 3-chlorophenol or indazoles in drug candidates.[1]
-
H-Bonding: The pyridone NH (or pyridinol OH) acts as a donor/acceptor pair similar to the hinge-binding motif required in kinase inhibitors (e.g., binding to the ATP pocket of kinases like EGFR or VEGFR).
-
Metabolic Stability: The fluorine at C2 blocks metabolic oxidation at the susceptible alpha-position of the pyridine ring.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and distinct vectors for growth, this molecule is an ideal "fragment."[1]
-
Vector 1 (C2): Extension into the solvent-exposed region.[1]
-
Vector 2 (C5): Extension into the hydrophobic pocket.[1]
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.[1]
-
Specific Hazard: Fluorinated pyridines can hydrolyze to release HF under extreme acidic conditions, though this is rare under standard storage.[1]
-
Storage: Store at 2–8 °C under Argon/Nitrogen. The compound is hygroscopic; moisture can shift the tautomeric equilibrium and complicate precise weighing for stoichiometry.
References
-
PubChem Compound Summary. "2-Chloro-5-fluoropyrimidine" (Analogous reactivity data). National Center for Biotechnology Information.[1] Accessed 2024.[1][4] Link[1]
-
Baranac-Stojanović, M., et al. "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects."[1][5] Organic & Biomolecular Chemistry, 2023.[1][5][6] Link
-
BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link
-
Sigma-Aldrich. "5-Chloro-2-fluoro-4-iodopyridine Product Sheet" (Structural analog data).[1] Link
Sources
- 1. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-4-fluoropyridin-2-amine | 1393574-54-3 [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. reddit.com [reddit.com]
- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
